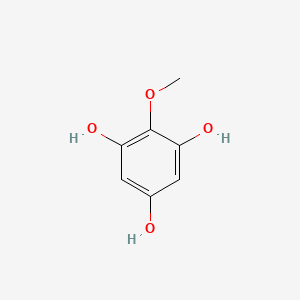

2-Methoxybenzene-1,3,5-triol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'IRETOL peut être synthétisé par dégradation de glucosides obtenus à partir d'Iris Jorentina . Le processus implique une hydrolyse en conditions acides ou enzymatiques pour décomposer le glucoside en ses composants, y compris l'IRETOL.

Méthodes de production industrielle: Dans les milieux industriels, l'IRETOL est généralement produit en extrayant des glucosides d'Iris Jorentina, suivis d'une hydrolyse contrôlée. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: L'IRETOL subit diverses réactions chimiques, notamment:

Oxydation: L'IRETOL peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir l'IRETOL en formes moins oxydées.

Substitution: L'IRETOL peut participer à des réactions de substitution où un ou plusieurs de ses groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.

Produits principaux:

Oxydation: Quinones et autres composés phénoliques oxydés.

Réduction: Composés phénoliques réduits.

Substitution: Dérivés alkylés ou acylés de l'IRETOL.

Applications De Recherche Scientifique

Antioxidant Activity

2-Methoxybenzene-1,3,5-triol exhibits significant antioxidant properties. A study evaluated its hydrophilic oxygen radical absorbance capacity (H-ORAC) and found that it has a high capacity to scavenge free radicals, making it a potential candidate for developing antioxidant supplements and therapeutic agents against oxidative stress-related diseases .

Anticancer Properties

Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this triol have shown promising results against human ovarian cancer cells with IC values in the low micromolar range .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A2780 | 12 |

| Compound B | A2780 | 11 |

These findings suggest that further development of these compounds could lead to effective anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, indicating potential use in treating conditions characterized by chronic inflammation .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is increasingly utilized in cosmetic formulations. It can help protect skin from oxidative damage and reduce inflammation associated with skin conditions. Its inclusion in creams and serums is aimed at improving skin health and appearance.

Pesticidal Activity

Research has demonstrated that phenolic compounds similar to this compound exhibit pesticidal properties. Studies suggest that it may be effective against certain plant pathogens and pests, making it a candidate for natural pesticide development .

Case Study 1: Antioxidant Evaluation

A study conducted on various natural phenols assessed their antioxidant capacities using the H-ORAC method. The results showed that this compound had superior antioxidant activity compared to other tested compounds .

Case Study 2: Anticancer Activity

In vitro studies on benzofuran derivatives containing the triol structure revealed significant anticancer activity against multiple cancer cell lines. The most active compounds were further modified to enhance their efficacy and reduce toxicity .

Mécanisme D'action

IRETOL exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: IRETOL and its derivatives can modulate pathways related to antioxidant defense and cellular signaling.

Comparaison Avec Des Composés Similaires

L'IRETOL est unique en raison de sa structure spécifique et de son origine à partir d'Iris Jorentina. Les composés similaires incluent:

Tectorigénine: Une autre isoflavone synthétisée en utilisant l'IRETOL comme intermédiaire.

Irigénine: Une isoflavone naturelle avec des activités biologiques similaires.

Caviunine: Un autre dérivé de l'IRETOL avec des applications thérapeutiques potentielles.

L'IRETOL se distingue par son rôle spécifique d'intermédiaire dans la synthèse de ces isoflavones naturelles, soulignant son importance à la fois en chimie des produits naturels et en applications thérapeutiques potentielles.

Activité Biologique

2-Methoxybenzene-1,3,5-triol, commonly known as IRETOL, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 487-71-8

- Molecular Formula : CHO

- Molecular Weight : 156.14 g/mol

Biological Activities

IRETOL exhibits several notable biological activities:

1. Antioxidant Activity

IRETOL has been shown to possess significant antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study utilizing the hydrophilic oxygen radical absorbance capacity (H-ORAC) method reported that IRETOL's antioxidant capacity is comparable to other natural phenols .

| Compound | ORAC Value |

|---|---|

| This compound | 3.133 |

| Benzene-1,3,5-triol | 3.133 |

| 3-Methoxyphenol | 3.084 |

2. Anti-inflammatory Properties

Research indicates that IRETOL can modulate inflammatory pathways. It interacts with various enzymes and receptors involved in inflammation and oxidative stress, potentially reducing the production of pro-inflammatory cytokines .

3. Antimicrobial Effects

In vitro studies have demonstrated that IRETOL exhibits antimicrobial activity against a range of pathogens. Its derivatives have been investigated for their effectiveness against bacterial strains and fungi .

4. Anticancer Potential

IRETOL has shown promise in cancer research. It has been implicated in the inhibition of oncogenic pathways and may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . A specific study highlighted its role in inhibiting the Pim-1 kinase, which is associated with various cancers .

The biological effects of IRETOL are mediated through several mechanisms:

- Antioxidant Defense : IRETOL enhances the body's antioxidant defenses by modulating the expression of genes involved in oxidative stress response.

- Inflammatory Pathway Modulation : It inhibits the NLRP3 inflammasome pathway, leading to reduced IL-1β release upon activation by LPS/ATP treatment .

- Enzyme Interaction : IRETOL interacts with various molecular targets that are crucial in inflammation and cancer progression.

Case Studies

Recent studies have explored the potential of IRETOL in various therapeutic contexts:

- Antioxidant Study : A comparative analysis of natural phenols demonstrated that IRETOL's ORAC values indicate it as a strong antioxidant candidate .

- Inflammation and Cancer : Research focused on hispidulin (a flavone derived from IRETOL) revealed its inhibitory effects on the oncogenic protein kinase Pim-1, suggesting a pathway through which IRETOL may exert anticancer effects .

Propriétés

IUPAC Name |

2-methoxybenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTPOGDWGNJVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401729 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-71-8 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.